Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Overview
Description
Ethyl 3-(benzyloxy)cyclobutanecarboxylate: is an organic compound with the molecular formula C14H18O3. It is a cyclobutane derivative featuring a benzyloxy group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst to form 3-(benzyloxy)cyclobutanone. This intermediate is then esterified with ethanol and a suitable esterification catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl 3-(hydroxy)cyclobutanecarboxylate.
Substitution: Various substituted cyclobutanecarboxylates
Scientific Research Applications
Ethyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active carboxylic acid derivatives. These interactions and transformations enable the compound to modulate biological pathways and exhibit pharmacological effects .
Comparison with Similar Compounds
Methyl 3-(benzyloxy)cyclobutanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(benzyloxy)butanoate: Similar structure but with a butanoate backbone instead of a cyclobutane ring.
Ethyl 3-(benzyloxy)cyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring
Uniqueness: this compound is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel compounds with specific biological activities .
Properties
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141352-63-8 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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